molecular formula C8H9BrINO B13719541 5-Bromo-2-iodo-3-isopropoxypyridine

5-Bromo-2-iodo-3-isopropoxypyridine

Cat. No.: B13719541
M. Wt: 341.97 g/mol
InChI Key: KRKVFMOZRVFFDK-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-3-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H9BrINO It is a derivative of pyridine, substituted with bromine, iodine, and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-3-isopropoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and iodination of 3-isopropoxypyridine. The reaction conditions often require the use of bromine and iodine reagents under controlled temperatures and solvents to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-3-isopropoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-iodo-3-isopropoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-3-isopropoxypyridine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution or coupling reactions, allowing the compound to form new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9BrINO

Molecular Weight

341.97 g/mol

IUPAC Name

5-bromo-2-iodo-3-propan-2-yloxypyridine

InChI

InChI=1S/C8H9BrINO/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5H,1-2H3

InChI Key

KRKVFMOZRVFFDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)Br)I

Origin of Product

United States

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